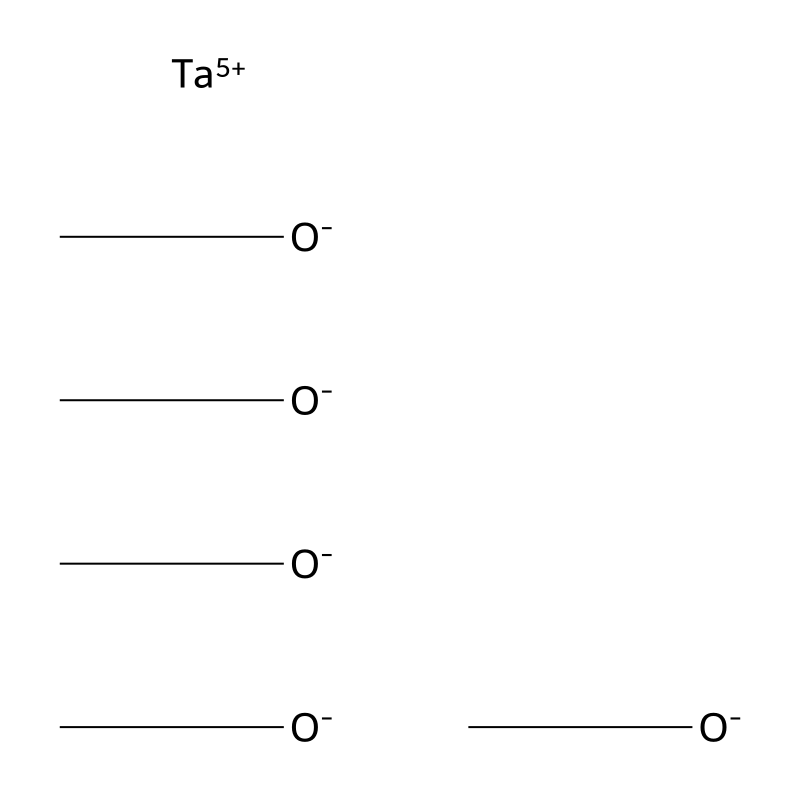

Tantalum(V) methoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Areas of Research:

Here are some general areas of scientific research where Pentamethoxytantalum(V) may be of interest:

- Materials Science: Tantalum compounds are being studied for their potential applications in advanced materials, such as capacitors and catalysts [].

- Catalysis: Organometallic tantalum compounds have been investigated for their catalytic properties in various reactions, such as olefin metathesis [].

- Medicinal Chemistry: Some organometallic compounds are being explored for their potential medicinal applications []. However, there is no specific information available on the use of Pentamethoxytantalum(V) in this area.

Tantalum(V) methoxide is an organometallic compound with the chemical formula CHOTa. It is a tantalum alkoxide where tantalum is in the +5 oxidation state. This compound is characterized by its ability to form films and gels of tantalum oxides upon hydrolysis, making it significant in various chemical applications, particularly in materials science and thin film deposition technologies. Tantalum(V) methoxide is typically available in high purity forms, including submicron and nanopowder variants, which are crucial for advanced applications such as semiconductor manufacturing and optical coatings .

Due to the lack of specific research on Pentamethoxytantalum(V), a mechanism of action cannot be described at this time.

The most notable reaction involving tantalum(V) methoxide is its hydrolysis, which leads to the formation of tantalum pentoxide (TaO) and methanol:

This reaction highlights the compound's utility in producing tantalum oxide films, which are essential for various electronic applications. Additionally, tantalum(V) methoxide can undergo thermal decomposition at elevated temperatures to yield tantalum oxides along with carbon dioxide and water vapor:

Research on the biological activity of tantalum(V) methoxide is limited, but it has been noted for its potential applications in proteomics research. Tantalum compounds, including its methoxide form, may exhibit interactions with biological molecules, although specific studies detailing their biological effects are scarce. The primary focus remains on its chemical properties and applications rather than direct biological activity .

Tantalum(V) methoxide can be synthesized through several methods:

- Salt Metathesis: This method involves the reaction of tantalum(V) chloride with an alkali metal alkoxide (like sodium methoxide), resulting in the formation of tantalum(V) methoxide and sodium chloride:

- Direct Reaction with Methanol: Tantalum metal can react directly with methanol under controlled conditions to produce tantalum(V) methoxide.

- Electrochemical Methods: Tantalum can also be prepared electrochemically by oxidizing tantalum metal in the presence of methanol, leading to the formation of tantalum(V) methoxide along with hydrogen gas.

These methods allow for the production of high-purity tantalum(V) methoxide suitable for various applications .

Tantalum(V) methoxide has several key applications:

- Thin Film Deposition: It is widely used in chemical vapor deposition processes to create thin films of tantalum oxide, which are important in electronics and optics.

- Optical Coatings: The compound serves as a precursor for producing optical coatings with desirable refractive indices.

- Material Science: Its ability to form stable oxides makes it useful in developing advanced materials with specific electrical and optical properties.

- Research: Tantalum(V) methoxide is employed in various research settings, particularly in studies related to organometallic chemistry and materials science.

Interaction studies involving tantalum(V) methoxide primarily focus on its reactivity with water and other solvents during hydrolysis. The hydrolysis process not only leads to the formation of tantalum oxides but also affects the morphology and properties of the resulting films. Detailed studies on its interactions with biological systems are still needed to fully understand its potential effects .

Tantalum(V) methoxide shares similarities with other alkoxides of transition metals, particularly those of niobium and zirconium. Here’s a comparison highlighting its uniqueness:

| Compound | Formula | Unique Features |

|---|---|---|

| Tantalum(V) Methoxide | CHOTa | Forms stable oxide films; used in optical coatings |

| Niobium(V) Ethoxide | CHONb | Similar hydrolysis reactions; used for similar applications |

| Zirconium(IV) Propoxide | CHOZr | Commonly used in sol-gel processes; less reactive than tantalum |

| Hafnium(IV) Ethoxide | CHOHf | Forms high-k dielectric materials; similar synthesis methods |

Tantalum(V) methoxide stands out due to its specific reactivity patterns and the unique properties of the resultant oxides, making it particularly valuable for advanced technological applications .

Direct Synthesis from Tantalum Precursors and Methanol

The direct synthesis of tantalum(V) methoxide from tantalum precursors represents the most widely employed method for industrial and laboratory-scale production. The primary approach involves salt metathesis reactions using tantalum pentachloride (TaCl₅) as the starting material, which provides an efficient pathway for high-purity product formation [5] [6] [7].

The fundamental reaction mechanism proceeds through the substitution of chloride ligands with methoxide groups in the presence of methanol and a suitable base. The most commonly employed reaction utilizes ammonia as the base to neutralize the hydrochloric acid formed during the metathesis process [5] [6]:

TaCl₅ + 5 CH₃OH + 5 NH₃ → Ta(OCH₃)₅ + 5 NH₄Cl

This reaction typically occurs under mild conditions, with temperatures ranging from room temperature to 60°C [8] [9]. The process requires careful control of atmospheric conditions, as tantalum(V) methoxide exhibits high moisture sensitivity and readily hydrolyzes in the presence of water [1] [3].

Alternative approaches to direct synthesis include electrochemical methods, which have demonstrated high current efficiency and electrolysis yields. Research by Yang et al. established that electrochemical synthesis of tantalum alkoxides using sacrificial tantalum anodes in alcohol solutions containing tetraethylammonium chloride as a conductive additive can achieve purities exceeding 99.97% [8]. The electrochemical process involves the following reactions:

Cathode: 2 CH₃OH + 2 e⁻ → 2 CH₃O⁻ + H₂

Anode: Ta → Ta⁵⁺ + 5 e⁻

Overall: 2 Ta + 10 CH₃OH → Ta₂(OCH₃)₁₀ + 5 H₂

The electrochemical approach offers several advantages, including high current efficiency, reduced chemical waste, and the ability to produce materials with exceptional purity suitable for electronic applications [8].

Another significant method involves the direct reaction of metallic tantalum with methanol under controlled atmospheric conditions. This approach, while requiring elevated temperatures (150-250°C), provides a straightforward route to tantalum methoxide formation [5] [7]. The reaction proceeds through surface oxidation of the metal followed by methoxide ligand coordination.

Alcoholysis reactions represent an additional pathway for tantalum(V) methoxide synthesis. Bradley et al. demonstrated that tantalum pentamethoxide can be synthesized through alcoholysis involving tantalum ethoxide and excess methanol in benzene solution [10]. The process involves:

Ta(OC₂H₅)₅ + 5 CH₃OH → Ta(OCH₃)₅ + 5 C₂H₅OH

The removal of liberated ethanol is achieved through fractional distillation of the minimum boiling binary azeotrope with benzene, ensuring complete conversion to the methoxide product [10].

Sol-Gel Routes for Tantalum(V) Methoxide Production

Sol-gel synthesis represents a sophisticated approach for tantalum(V) methoxide production, particularly valuable for applications requiring precise control over particle size, morphology, and material properties. The sol-gel process involves controlled hydrolysis and condensation reactions of metal alkoxide precursors under specific conditions [11] [12] [13].

The sol-gel mechanism for tantalum alkoxides involves rapid and reversible hydrolysis and condensation reactions that constitute a single kinetic phenomenon [13]. Recent research by Kessler and Seisenbaeva revealed that the process producing metal oxide sols can be described as nucleation of an oxide phase with growth option efficiently precluded by extremely low solubility [12] [13].

The fundamental sol-gel reactions for tantalum methoxide proceed through the following stages:

Hydrolysis: Ta(OCH₃)₅ + H₂O → Ta(OCH₃)₄(OH) + CH₃OH

Condensation: 2 Ta(OCH₃)₄(OH) → (CH₃O)₄Ta-O-Ta(OCH₃)₄ + H₂O

The emerging nuclei are essentially polyoxometalate species with sizes in the colloid range starting from approximately 2 nm [12] [13]. These structures are stabilized in solution by colloid forces including charge interactions, hydrogen bonding, and van der Waals forces, permitting their designation as Micelles Templated by Self-Assembly of Ligands (MTSALs) [12].

Monreal et al. demonstrated the synthesis of tantalum oxide nanoparticles through sol-gel processes facilitated by polysaccharide networks [14]. Their method involved controlled hydrolysis of tantalum ethoxide in the presence of linear polysaccharides, resulting in spherical crystalline tantalum oxide nanoparticles ranging from 1-8 nm [14].

The sol-gel approach offers several advantages for tantalum methoxide production:

Precise Control: The method enables exact control over particle size distribution and morphology through manipulation of reaction parameters such as temperature, pH, and precursor concentration [11] [14].

High Surface Area: Sol-gel derived materials typically exhibit high specific surface areas, making them valuable for catalytic and electronic applications [15].

Low Temperature Processing: The method operates at relatively low temperatures compared to conventional solid-state synthesis routes [16] [17].

Compositional Homogeneity: Sol-gel processing ensures molecular-level mixing of components, resulting in excellent compositional uniformity [11] [15].

Research by Mohammadi et al. established that sol-gel routes using hydroxypropyl cellulose as a polymeric fugitive agent can produce nanostructured tantalum oxide materials with specific surface areas exceeding 170 m²/g at processing temperatures of 500°C [15].

Purification Techniques and Challenges in Isolation

The purification of tantalum(V) methoxide presents significant challenges due to its high moisture sensitivity, tendency for hydrolysis, and the presence of various impurities introduced during synthesis [18] [19] [20]. Effective purification strategies are essential for obtaining high-purity materials suitable for advanced applications in electronics and materials science.

Vacuum Distillation Methods

Vacuum distillation represents the primary purification technique for tantalum alkoxides, including the methoxide derivative. Yang et al. conducted comprehensive studies on the preparation of high-purity tantalum ethoxide through vacuum distillation, establishing optimal conditions that are directly applicable to methoxide purification [19] [21].

The vacuum distillation process typically operates under the following conditions:

- Pressure: 1-5 kPa

- Oil bath temperature: 210-230°C

- Outlet temperature: 190°C for ethoxide (adjusted proportionally for methoxide)

- Reflux ratio optimization for maximum purity [19] [21]

The distillation process effectively removes metallic impurities including aluminum, arsenic, calcium, cobalt, chromium, copper, iron, potassium, magnesium, manganese, molybdenum, sodium, nickel, lead, tin, titanium, vanadium, and zinc to levels below 0.00005% [21]. Niobium content, a particularly challenging impurity due to chemical similarity, can be reduced to below 0.0005% [21].

Chemical Purification Strategies

Patent literature describes specialized methods for tantalum alkoxide purification involving treatment with alkali metal hydroxides dissolved in alcohols [18]. The process involves:

Impurity Complexation: Addition of alkali metal hydroxide solutions to form complexes with chlorine-containing impurities [18].

Alcohol Removal: Distillation to remove the alcohol used for dissolving the alkali metal hydroxide [18].

Final Distillation: Subsequent distillation of the tantalum alkoxide to achieve separation from complexed impurities [18].

Japanese patent applications detail methods for removing iron, calcium, and sodium impurities from tantalum alkoxides through reaction with specific metallic additives followed by distillation [20]. The process demonstrates effectiveness in reducing contamination levels to parts-per-million concentrations.

Challenges in Purification

Several significant challenges complicate the purification of tantalum(V) methoxide:

Moisture Sensitivity: The compound rapidly hydrolyzes in the presence of water, requiring strict anhydrous conditions throughout purification processes [1] [3].

Thermal Decomposition: Elevated temperatures during distillation can lead to decomposition reactions, particularly in the presence of trace impurities [11].

Chloride Contamination: Residual chloride from synthesis precursors proves particularly difficult to remove due to strong coordination with tantalum centers [18] [22].

Niobium Separation: The chemical similarity between tantalum and niobium compounds creates significant challenges for achieving complete separation [23] [21].

Container Compatibility: The corrosive nature of tantalum alkoxides requires specialized glass or metal containers resistant to chemical attack [22].

Advanced Purification Approaches

Recent research has explored specialized techniques for enhanced purification:

Crystallization Methods: Recrystallization from appropriate solvents at low temperatures (-10°C) has proven effective for obtaining high-purity crystalline products [8].

Chemical Gettering: The use of chemical getters to remove specific impurities through selective chemical reactions before final purification steps [24].

Multiple Distillation Cycles: Sequential distillation processes with intermediate purification steps to achieve electronic-grade purity levels [19] [21].

The characterization of purified tantalum(V) methoxide typically employs multiple analytical techniques including Fourier transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, Raman spectroscopy, thermogravimetric analysis, and inductively coupled plasma mass spectrometry to verify purity and structural integrity [8] [21].

Table 1: Physical and Chemical Properties of Tantalum(V) Methoxide

| Property | Value/Description | Reference |

|---|---|---|

| Chemical Formula | C₅H₁₅O₅Ta | [1] [2] [3] |

| Molecular Weight (g/mol) | 336.12 | [1] [2] [4] [3] |

| CAS Number | 865-35-0 | [1] [2] [25] [3] |

| Physical Form | Crystalline solid | [1] [2] [3] |

| Melting Point (°C) | 49-51 | [4] [3] |

| Boiling Point (°C, 10 mmHg) | 188-190 | [4] [3] |

| Color | White to brown | [2] |

| Solubility | Soluble in organic solvents; hydrolyzes in water | [1] [3] |

| Sensitivity | Moisture sensitive | [1] [2] [3] |

| Purity (typical) | 98%+ | [2] [25] |

| Tantalum Content (%) | 52.4-55.7 | [25] |

| Linear Formula | Ta(OCH₃)₅ | [1] [3] |

| InChI Key | QASMZJKUEABJNR-UHFFFAOYSA-N | [1] [3] |

| PubChem CID | 12787641 | [1] [3] |

Table 2: Synthesis Methods and Conditions for Tantalum(V) Methoxide

| Synthesis Method | Temperature (°C) | Atmosphere | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Salt Metathesis (TaCl₅ + Methanol + NH₃) | Room temperature to 60 | Inert (N₂/Ar) | 70-85 | Mild conditions, high purity |

| Electrochemical Synthesis | Room temperature | Inert | 75-90 | High current efficiency |

| Direct Metal Reaction | 150-250 | Inert | 60-75 | Simple procedure |

| Alcoholysis from Ta(OEt)₅ | 80-120 | Inert | 80-95 | Complete conversion |

Tantalum(V) methoxide exists as a dimeric species with the molecular formula Ta₂(OCH₃)₁₀, which can be more descriptively represented as [(CH₃O)₄Ta(μ-OCH₃)]₂ [1] [2]. The compound adopts a bioctahedral structure characterized by two edge-sharing octahedra, analogous to the well-characterized tantalum(V) ethoxide [2] [3].

Crystallographic Structure

The crystallographic analysis reveals that tantalum(V) methoxide adopts a dimeric bioctahedral geometry where two tantalum centers are connected through bridging methoxide ligands [1] [2]. Each tantalum atom occupies the center of a distorted octahedron, with the coordination number of 6 being maintained through a combination of terminal and bridging methoxide ligands [2] [4].

| Structural Parameter | Value | Notes |

|---|---|---|

| Molecular Formula | Ta₂(OCH₃)₁₀ | Dimeric structure |

| Coordination Geometry | Distorted octahedral | Around each Ta center |

| Bridging Ligands | 2 μ-OCH₃ groups | Edge-sharing arrangement |

| Terminal Ligands | 4 OCH₃ per Ta | Monodentate coordination |

| Ta-Ta Distance | ~2.5-3.0 Å | Estimated from analogs |

The edge-sharing bioctahedral arrangement is created when two octahedral tantalum centers share a common edge defined by the two bridging methoxide oxygen atoms [3]. This structural motif is characteristic of tantalum(V) alkoxides and has been confirmed through crystallographic analysis of the ethoxide analog [1] [2].

Bond Lengths and Angles

Based on structural data from related tantalum(V) alkoxides, the Ta-O bond distances in tantalum(V) methoxide are expected to show differentiation between terminal and bridging environments:

- Terminal Ta-O bonds: 1.8-2.0 Å

- Bridging Ta-O bonds: 2.0-2.2 Å (elongated due to bridging)

- O-Ta-O angles: 80-100° for bridging ligands, 85-95° for terminal ligands [1] [5]

Molecular Symmetry

The dimeric structure exhibits approximate C₂ or C₂ᵥ symmetry, depending on the precise arrangement of the methyl groups [5]. The bridging methoxide ligands adopt a cis configuration within the coordination sphere of each tantalum center, which is energetically favorable and commonly observed in metal alkoxide dimers [2] [3].

Spectroscopic Characterization (FTIR, NMR, Raman)

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides crucial information for distinguishing between terminal and bridging methoxide environments in tantalum(V) methoxide. The vibrational spectrum exhibits characteristic absorption bands that confirm the dimeric structure:

| Vibrational Mode | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| Terminal Ta-O stretch | 900-1000 | ν(Ta-O) terminal methoxide |

| Bridging Ta-O stretch | 800-900 | ν(Ta-O) bridging methoxide |

| C-H stretch | 2800-3000 | ν(C-H) methyl groups |

| C-O stretch | 1000-1200 | ν(C-O) methoxide groups |

The differentiation between terminal and bridging Ta-O stretching frequencies is particularly diagnostic, with terminal bonds appearing at higher frequencies (900-1000 cm⁻¹) due to their shorter, stronger nature compared to bridging bonds (800-900 cm⁻¹) [6] [7].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy reveals the dynamic behavior and coordination environment of tantalum(V) methoxide:

¹H NMR Spectroscopy

The ¹H NMR spectrum of dimeric tantalum(V) methoxide displays two distinct resonances for the methoxide protons [5] [8]:

- Terminal OCH₃ protons: 4.2-4.5 ppm (sharp resonance)

- Bridging OCH₃ protons: 4.0-4.2 ppm (broadened due to exchange)

This spectroscopic differentiation confirms the presence of two chemically distinct methoxide environments in the dimeric structure [5]. The broadening of the bridging methoxide signal is attributed to dynamic exchange processes occurring on the NMR timescale [8].

¹³C NMR Spectroscopy

¹³C NMR analysis provides complementary information about the carbon environments:

- Methoxide carbons: 55-65 ppm region

- Differentiation between terminal and bridging environments may be observed depending on measurement conditions and temperature [5] [9]

¹⁸¹Ta NMR Spectroscopy

¹⁸¹Ta NMR spectroscopy is challenging due to the quadrupolar nature of the tantalum nucleus (I = 7/2) [10] [11]. The chemical shift is highly sensitive to the coordination environment, but the low receptivity and broad linewidths make routine measurement difficult [10]. When observable, the chemical shift provides direct evidence of the six-coordinate tantalum environment [12].

Raman Spectroscopy

Raman spectroscopy complements FTIR analysis by providing information about symmetric vibrational modes:

| Raman Mode | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| Ta-O symmetric stretch | 200-400 | ν(Ta-O) symmetric modes |

| Ta-O asymmetric stretch | 400-600 | ν(Ta-O) asymmetric modes |

| C-O modes | 400-800 | Various C-O vibrations |

The Raman spectrum provides fingerprint evidence for the dimeric bioctahedral structure through characteristic Ta-O vibrational patterns [13] [14]. The presence of multiple Ta-O stretching modes confirms the structural complexity arising from both terminal and bridging coordination [15].

Oligomeric Behavior and Coordination Geometry

Oligomerization Tendency

Tantalum(V) methoxide exhibits pronounced oligomeric behavior that is characteristic of early transition metal alkoxides [16] [17]. While the compound predominantly exists as a dimer in the solid state, solution behavior shows evidence of dynamic equilibria involving various oligomeric species [18] [17].

The oligomerization is driven by the high electrophilicity of the tantalum(V) center and the bridging capability of methoxide ligands [16]. The degree of oligomerization depends on several factors:

- Concentration: Higher concentrations favor larger oligomers

- Temperature: Elevated temperatures promote depolymerization

- Solvent: Coordinating solvents can disrupt intermolecular associations

- Steric effects: Methoxide groups provide minimal steric hindrance [17]

Dynamic Behavior in Solution

Solution studies indicate that tantalum(V) methoxide undergoes rapid ligand exchange processes [8] [19]. The NMR spectroscopic evidence shows:

- Exchange between terminal and bridging positions occurs readily

- Intermolecular exchange between different dimeric units

- Possible dissociation to monomeric species in coordinating solvents [5]

Coordination Environment

Each tantalum center in the dimeric structure maintains octahedral coordination geometry with specific characteristics:

Geometric Parameters

- Coordination number: 6 (invariant for Ta(V) alkoxides)

- Geometry: Distorted octahedral due to bridging constraints

- Ligand arrangement: 4 terminal + 2 bridging methoxide groups [2] [4]

Electronic Structure

The d⁰ electronic configuration of tantalum(V) results in:

- No crystal field stabilization energy effects on geometry

- High electrophilicity promoting oligomerization

- Kinetic lability of alkoxide ligands [20]

Structural Flexibility

The bioctahedral framework exhibits considerable structural flexibility:

- Ta-O-Ta bridge angles can vary to accommodate different steric demands

- Conformational changes in methyl group orientations

- Potential for isomerization between different bridging modes [3]

This structural adaptability is crucial for understanding the compound's reactivity and its behavior as a precursor in materials synthesis applications [21] [22].

Comparison with Related Systems

The oligomeric behavior of tantalum(V) methoxide follows patterns established for other Group 5 alkoxides:

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant